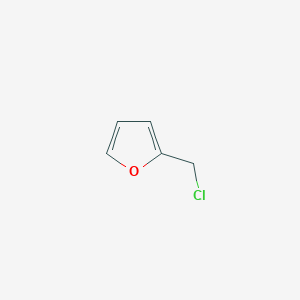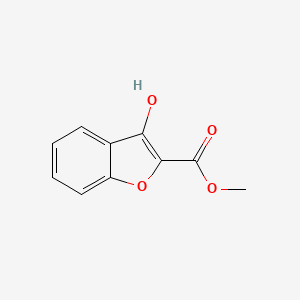
3-Hydroxybenzofuran-2-carboxylate de méthyle
Vue d'ensemble
Description
Methyl 3-hydroxybenzofuran-2-carboxylate is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Applications De Recherche Scientifique
Methyl 3-hydroxybenzofuran-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds, including antimicrobial and anticancer agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and synthetic analogs.
Biological Studies: Researchers use it to study the biological activities of benzofuran derivatives, such as their antioxidant and anti-inflammatory properties.
Mécanisme D'action
Target of Action
Methyl 3-hydroxybenzofuran-2-carboxylate is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives, in general, are known to interact with various biological targets leading to changes in cellular processes .
Result of Action
Benzofuran derivatives are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Analyse Biochimique
Biochemical Properties
Methyl 3-hydroxybenzofuran-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives, including Methyl 3-hydroxybenzofuran-2-carboxylate, have been shown to inhibit certain enzymes involved in microbial growth, making them potential antimicrobial agents . The compound’s interactions with proteins and enzymes often involve binding to active sites, leading to inhibition or modulation of enzyme activity. These interactions are crucial for its biological activities, such as antimicrobial and anticancer effects.
Cellular Effects
Methyl 3-hydroxybenzofuran-2-carboxylate influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives can modulate signaling pathways involved in inflammation and apoptosis, thereby exerting anti-inflammatory and anticancer effects . The compound’s impact on gene expression includes the upregulation or downregulation of specific genes associated with cell survival, proliferation, and apoptosis. Additionally, Methyl 3-hydroxybenzofuran-2-carboxylate can alter cellular metabolism by affecting the activity of metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of Methyl 3-hydroxybenzofuran-2-carboxylate involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions. For instance, it can inhibit microbial enzymes by binding to their active sites, thereby preventing the growth and proliferation of microorganisms . Additionally, Methyl 3-hydroxybenzofuran-2-carboxylate can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell survival and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-hydroxybenzofuran-2-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can remain stable under certain conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to Methyl 3-hydroxybenzofuran-2-carboxylate in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of microbial growth and prolonged anti-inflammatory effects.
Dosage Effects in Animal Models
The effects of Methyl 3-hydroxybenzofuran-2-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial and anti-inflammatory activities. At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
Methyl 3-hydroxybenzofuran-2-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways can influence the compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion. Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing potential side effects.
Transport and Distribution
The transport and distribution of Methyl 3-hydroxybenzofuran-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments and tissues . For instance, the compound may be transported across cell membranes by specific transporters, facilitating its entry into target cells. Once inside the cells, Methyl 3-hydroxybenzofuran-2-carboxylate can bind to intracellular proteins, influencing its distribution and biological activity.
Subcellular Localization
The subcellular localization of Methyl 3-hydroxybenzofuran-2-carboxylate plays a critical role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, Methyl 3-hydroxybenzofuran-2-carboxylate may accumulate in the cytoplasm or other organelles, influencing various cellular processes and functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-hydroxybenzofuran-2-carboxylate typically involves a two-step process:
Cyclization: Methyl 2-(2-methoxy-2-oxoethoxy)benzoate undergoes cyclization to form methyl 3-hydroxybenzofuran-2-carboxylate.
Krapcho Reaction: The intermediate product is then subjected to a Krapcho reaction to yield benzofuran-3(2H)-one.
Industrial Production Methods
In industrial settings, microwave-assisted synthesis is often employed to enhance reaction rates and yields. This method involves the use of microwave irradiation to facilitate the cyclization and subsequent reactions, providing a rapid and efficient route to the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-hydroxybenzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the benzene ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran: The parent compound, benzofuran, shares the core structure but lacks the carboxylate and hydroxyl groups.
Methyl 2-hydroxybenzofuran-3-carboxylate: This isomer has the hydroxyl and carboxylate groups in different positions, leading to distinct chemical properties.
Uniqueness
Methyl 3-hydroxybenzofuran-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxyl and carboxylate groups allows for diverse chemical modifications and interactions with biological targets .
Propriétés
IUPAC Name |
methyl 3-hydroxy-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-10(12)9-8(11)6-4-2-3-5-7(6)14-9/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWXDNGXHMYIIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30305075 | |
| Record name | Methyl 3-hydroxy-1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30305075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5117-55-5 | |
| Record name | NSC168959 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168959 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 3-hydroxy-1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30305075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


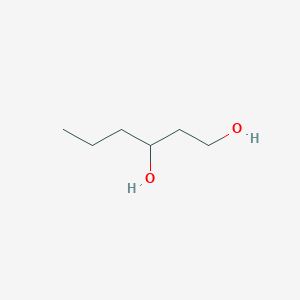
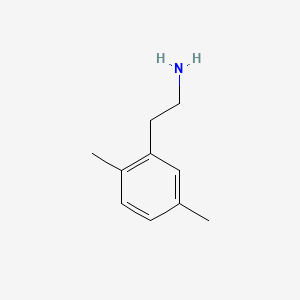


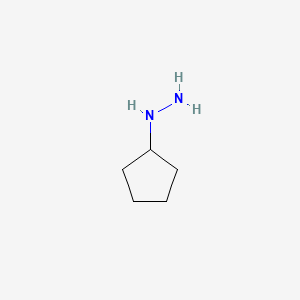

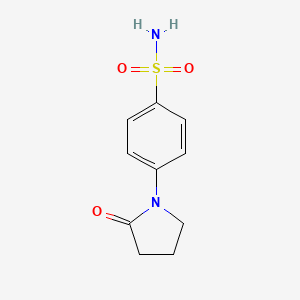
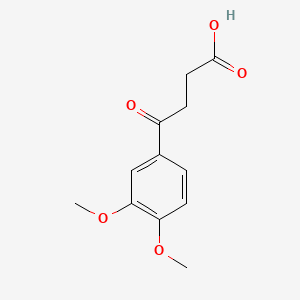
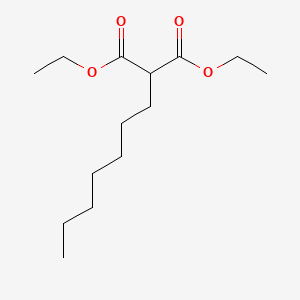
![[1,2,3]Triazolo[1,5-a]pyridine](/img/structure/B1296001.png)
